Regioisomeric Carboxamide Position Determines Binary MAO Inhibitory Activity Outcome: 2-Carboxamide vs. 3-Carboxamide Isomers
The target compound bears the carboxamide linker at the chromone 2-position. A systematic crystallographic and pharmacological study established that N-phenyl-4-oxo-4H-chromene-2-carboxamides are inactive as MAO inhibitors, whereas their 3-carboxamide regioisomers exhibit potent hMAO-B inhibition [1]. This regioisomeric activity cliff means any procurement decision that inadvertently substitutes a 3-carboxamide analog for the 2-carboxamide target compound will introduce MAO inhibitory activity not present in the 2-carboxamide series—a critical confounding variable in target-specific assays.
| Evidence Dimension | MAO inhibitory activity (qualitative) |
|---|---|
| Target Compound Data | Inactive (N-phenyl-4-oxo-4H-chromene-2-carboxamide scaffold) |
| Comparator Or Baseline | Active (N-phenyl-4-oxo-4H-chromene-3-carboxamide isomers exhibit potent hMAO-B inhibition) |
| Quantified Difference | Qualitative binary difference: inactive vs. active |
| Conditions | In vitro MAO inhibition assays; crystallographic conformation analysis (Acta Crystallogr. B 2013) |
Why This Matters
Researchers screening for adenosine receptor ligands who wish to avoid confounding MAO activity must select the 2-carboxamide regioisomer; a 3-carboxamide substitution would introduce potent off-target MAO-B activity, invalidating target-specific conclusions.
- [1] Gomes, L. R.; Low, J. N.; Cagide, F.; Borges, F. Structural characterization of some N-phenyl-4-oxo-4H-2-chromone carboxamides. Acta Crystallogr. B 2013, 69 (Pt 3), 294–309. DOI: 10.1107/S2052519213009676. View Source
